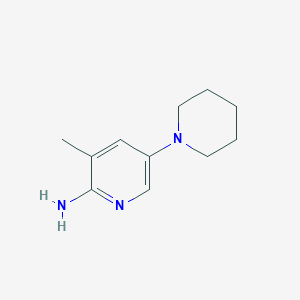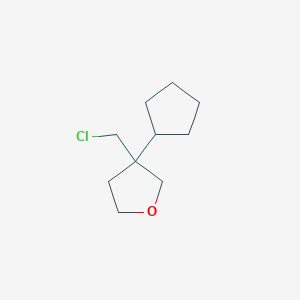![molecular formula C7H14F2N2O B13206873 (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a difluoroethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethylamino Group: This step involves the reaction of the piperidine ring with a difluoroethylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The difluoroethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The difluoroethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the difluoroethyl group.
(3S,4S)-3-[(2,2-Dichloroethyl)amino]piperidin-4-ol: Similar structure with a dichloroethyl group instead of a difluoroethyl group.
Uniqueness
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propriétés
Formule moléculaire |
C7H14F2N2O |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3S,4S)-3-(2,2-difluoroethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9)4-11-5-3-10-2-1-6(5)12/h5-7,10-12H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
OZINKJMTYOKEIY-WDSKDSINSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@H]1O)NCC(F)F |
SMILES canonique |
C1CNCC(C1O)NCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


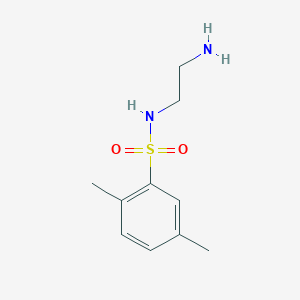
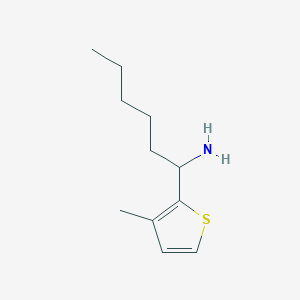
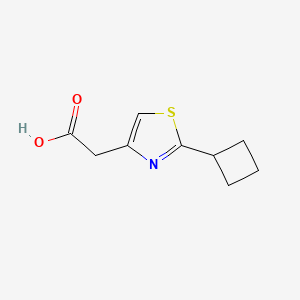
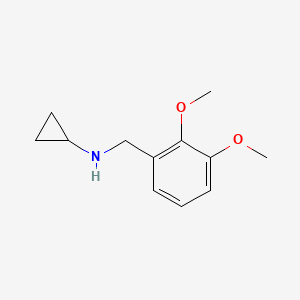
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
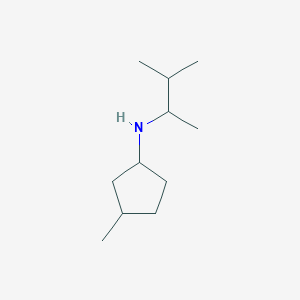
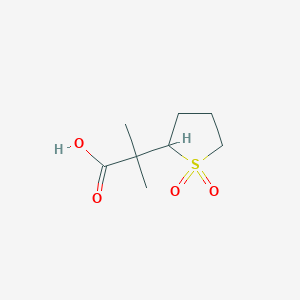

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
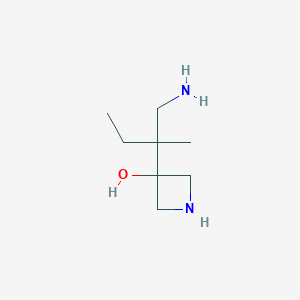
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
